

Seviteronel vs. Alternatives: Mechanism and Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Seviteronel

CAS No.: 1610537-15-9

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The table below summarizes the available comparative information on **seviteronel** and other relevant agents.

Feature	Seviteronel (INO-464)	Enzalutamide (Xtandi)	Abiraterone Acetate (Zytiga)
Primary Mechanism of Action	Dual CYP17 lyase inhibitor and androgen receptor (AR) antagonist [1] [2] [3]	Second-generation androgen receptor antagonist [1] [2]	Irreversible inhibitor of CYP17 (17,20-lyase and 17 α -hydroxylase) [1] [2]
Key Differentiating Mechanism	~10-fold selectivity for CYP17 lyase over hydroxylase; activity against AR with F876L and T877A mutations [1] [2]	Prevents AR nuclear translocation and DNA binding; no CYP17 inhibition [1] [2] [3]	Potently inhibits both CYP17 activities, requiring co-administration of steroids (e.g., prednisone) [1] [2]
Status in mCRPC (post-Enzalutamide)	Clinical development discontinued due to toxicity and lack of efficacy [1] [2]	Standard of care; approved for various settings of prostate cancer [4] [5]	Standard of care; approved for mCRPC [4] [6]

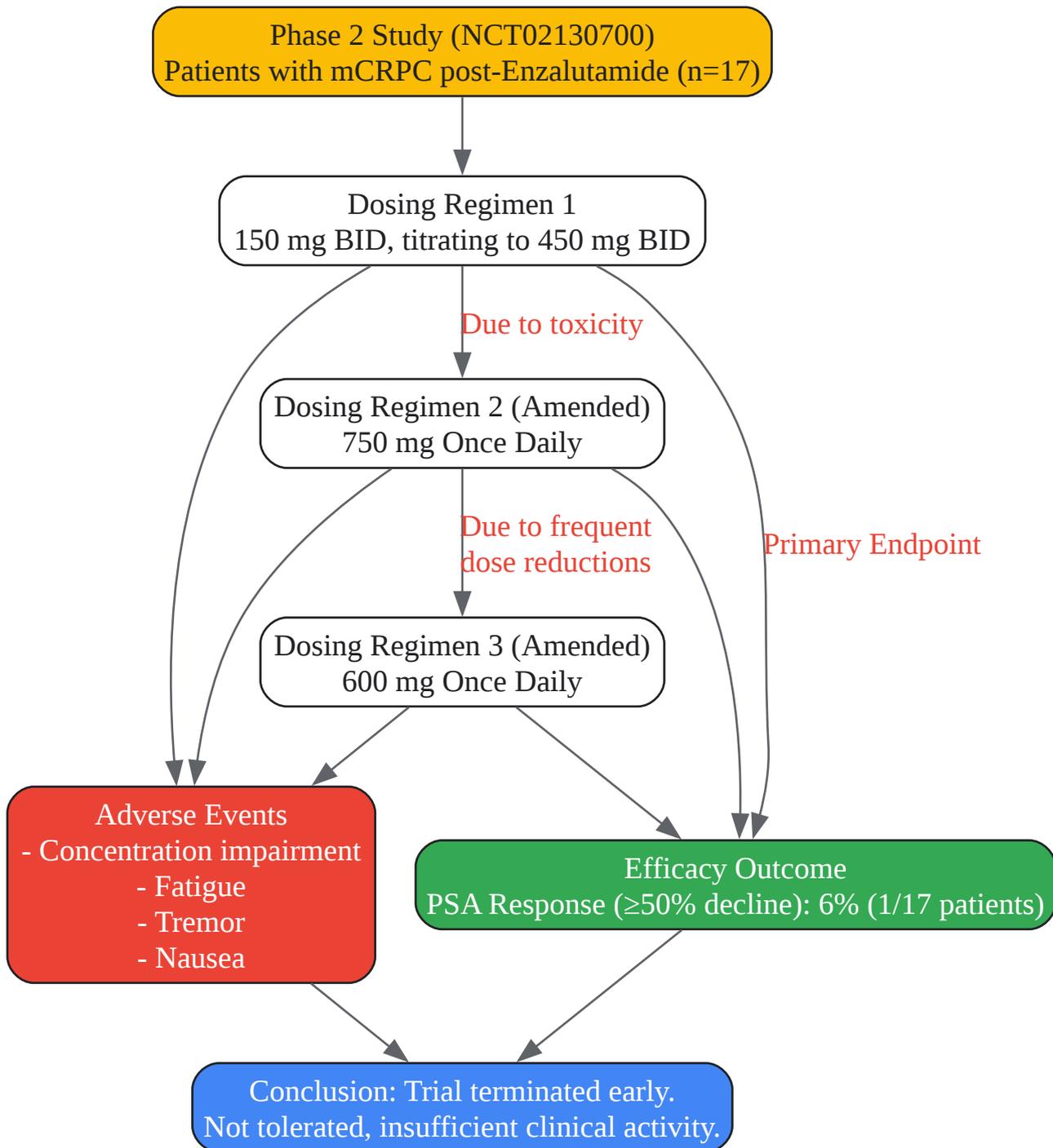
Feature	Seviteronel (INO-464)	Enzalutamide (Xtandi)	Abiraterone Acetate (Zytiga)
Efficacy in Post-Enzalutamide Setting	PSA response rate ($\geq 50\%$ decline): 6% (1 of 17 patients) [1] [2]	Not applicable (post-itself)	Used sequentially after enzalutamide; cross-resistance can attenuate response [6]
Common Adverse Events	Concentration impairment, fatigue, tremor, nausea [1] [2]	Fatigue, hot flash, gynecomastia [5]	Mineralocorticoid excess (managed with steroids); fatigue [1] [2]
Steroid Co-administration	Not required [1] [2]	Not required	Required [1] [2]

Experimental Protocol from Key Phase 2 Study

The primary source of clinical data for **seviteronel** in the post-enzalutamide setting comes from the Phase 2 study (NCT02130700). Here is a summary of its methodology [1] [2]:

- **Study Design:** Open-label, single-arm Phase 2 trial.
- **Patient Population:** 17 men with progressive mCRPC previously treated with enzalutamide for >3 months. Patients were divided into cohorts with or without prior docetaxel chemotherapy.
- **Primary Objective:** Determine the rate of significant PSA response (defined as a $\geq 50\%$ decline from baseline after 12 weeks of treatment).
- **Dosing Protocols:** The dosing regimen was amended due to toxicity:
 - **Initial:** 150 mg orally twice daily, titrated up to 450 mg twice daily.
 - **Amendment 1:** Changed to 750 mg orally once daily.
 - **Amendment 2:** Further reduced to 600 mg orally once daily.
- **Statistical Design:** Used a Simon optimal two-stage design. The first stage required at least 1 response out of 9 patients in a cohort to proceed to further enrollment.

The following diagram illustrates the structure and outcome of this clinical trial.



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Research Implications and Context

- **The Unmet Need:** The study was initiated to address cross-resistance between approved agents like enzalutamide and abiraterone. Sequential use often shows minimal improvement, driven by AR

mutations and splice variants [1] [2].

- **Mechanistic Rationale: Seviteronel's** dual mechanism was scientifically sound. Preclinical data showed it was more potent than abiraterone in enzalutamide-resistant cell lines and effective against AR mutations like F876L, which can convert enzalutamide into an agonist [1] [2] [3].
- **Conclusion for Drug Developers:** The Phase 2 trial concluded that **further development of seviteronel in this patient population and without oral steroid co-administration is not supported** due to limited tolerability and insignificant response rates [1] [2]. This highlights the challenge of overcoming advanced resistance mechanisms and the importance of managing toxicity, even for mechanistically promising compounds.

It is worth noting that research on **seviteronel** has also explored its potential as a **radiosensitizer in AR-positive triple-negative breast cancer (TNBC)**, with different findings regarding its mechanism compared to enzalutamide [3].

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To cite this document: Smolecule. [Seviteronel vs. Alternatives: Mechanism and Clinical Data].

Smolecule, [2026]. [Online PDF]. Available at:

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